

Spectroscopic Profile of 2,5-Diaminobenzene-1,4-diol: A Technical Overview

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Compound of Interest

Compound Name: 2,5-Diaminobenzene-1,4-diol

Cat. No.: B080983

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Executive Summary

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone, is a chemical compound of interest in polymer chemistry and materials science. This technical guide provides a summary of its synthesis and general properties. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete set of experimentally verified spectroscopic data (^1H NMR, ^{13}C NMR, IR, and UV-Vis) for this compound or its dihydrochloride salt. While the synthesis of polymers from this monomer is documented, detailed characterization data for the monomer itself is not readily accessible in the supporting information of the reviewed publications. This document, therefore, outlines the general synthesis and provides a logical workflow for its preparation.

Synthesis of 2,5-Diaminobenzene-1,4-diol

The synthesis of **2,5-diaminobenzene-1,4-diol** is typically achieved through the reduction of 2,5-dinitro-1,4-dihydroxybenzene. This process involves the use of a reducing agent, such as hydrogen gas, in the presence of a catalyst like palladium on carbon (Pd/C), often under acidic conditions. An alternative industrial-scale synthesis begins with 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, which is then reduced using hydrogen gas with a palladium catalyst and sodium acetate in a mixed solvent system of acetic acid and water.

Below is a generalized workflow for the synthesis of **2,5-Diaminobenzene-1,4-diol**.

Caption: Generalized synthesis workflow for **2,5-Diaminobenzene-1,4-diol**.

Spectroscopic Data Overview

As of the latest search, detailed and experimentally verified spectroscopic data for **2,5-diaminobenzene-1,4-diol** is not available in the public domain. Commercial suppliers of the dihydrochloride salt (CAS No. 24171-03-7) may possess this data, but it is not openly published. Researchers requiring this information are advised to perform their own analytical characterization or contact commercial suppliers directly.

Due to the absence of experimental data, tables for NMR, IR, and UV-Vis spectroscopy cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and UV-Vis spectra of **2,5-diaminobenzene-1,4-diol** are not available in the reviewed literature. For general guidance, standard procedures for these analytical techniques would apply.

General Protocol for ^1H and ^{13}C NMR Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O with acidification for the dihydrochloride salt). Spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.

General Protocol for FTIR Spectroscopy: An infrared spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the mid-infrared range (e.g., 4000-400 cm^{-1}).

General Protocol for UV-Vis Spectroscopy: A solution of the compound would be prepared in a suitable solvent (e.g., ethanol, water). The absorbance spectrum would be measured using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Signaling Pathways and Biological Activity

There is limited information available in the public domain regarding specific signaling pathways involving **2,5-diaminobenzene-1,4-diol**. While some related dihydroxybenzene and diamine compounds are known to have biological activities, no such data for this specific molecule was identified during the literature search.

Conclusion

This technical guide has summarized the available information on the synthesis of **2,5-diaminobenzene-1,4-diol**. A key finding is the current lack of publicly available, experimentally verified spectroscopic data (NMR, IR, UV-Vis) for this compound. This highlights a gap in the scientific literature. For researchers and drug development professionals working with this molecule, in-house characterization will be a necessary step. The provided synthesis workflow offers a starting point for its preparation. Further research into the biological activities of this compound may reveal its potential roles in cellular signaling and drug development.

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